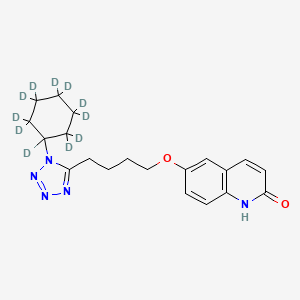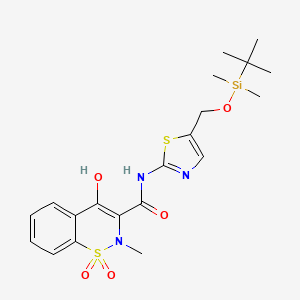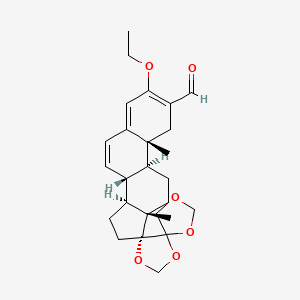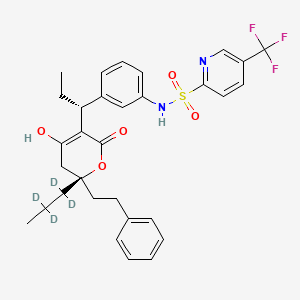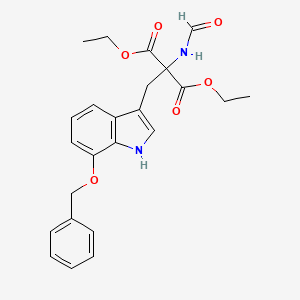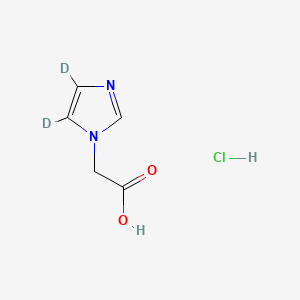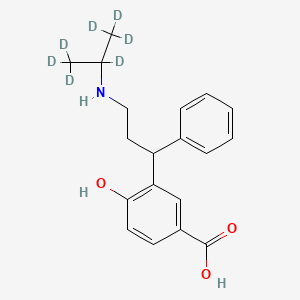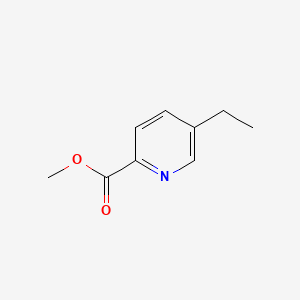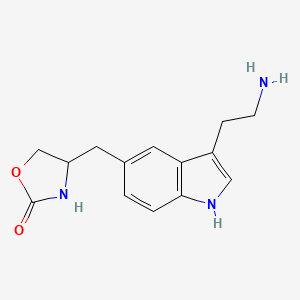
双脱甲基佐米曲坦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and drugs . The indole ring is attached to an oxazolidinone group, a type of heterocyclic compound that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring and the oxazolidinone ring would likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indole compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .
科学研究应用
搜索结果中似乎没有关于双脱甲基佐米曲坦在科学研究中的具体应用。 但是,根据双脱甲基佐米曲坦是佐米曲坦的代谢产物,并用作药物测试中的参考标准的信息 , 我们推断出一些可能的应用:
作用机制
Target of Action
Didesmethyl Zolmitriptan, a derivative of Zolmitriptan, is believed to target the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .
Mode of Action
As a selective 5-HT 1B/1D receptor agonist, Didesmethyl Zolmitriptan binds with high affinity to these receptors . This binding leads to vasoconstriction of intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings . This interaction helps alleviate the symptoms of migraines .
Biochemical Pathways
The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines . Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain .
Pharmacokinetics
Zolmitriptan, the parent compound of Didesmethyl Zolmitriptan, is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . It has a mean elimination half-life of approximately three hours
Result of Action
The action of Didesmethyl Zolmitriptan results in the alleviation of migraine symptoms. By causing vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides, it can reduce the pain, nausea, sensitivity to light and sound, and other symptoms associated with migraines .
Action Environment
The action of Didesmethyl Zolmitriptan can be influenced by various environmental factors. Additionally, factors such as the patient’s liver function can impact the metabolism and efficacy of the drug . It’s also worth noting that the compound’s action may be affected by the presence of other drugs, particularly those that inhibit CYP1A2 or MAO .
安全和危害
未来方向
生化分析
Biochemical Properties
Didesmethyl Zolmitriptan interacts with various enzymes and proteins. It is likely metabolized by Cytochrome P450 (CYP1A2) and Monoamine Oxidase (MAO) . The metabolization of Zolmitriptan results in three major metabolites, one of which is an active N-desmethyl metabolite .
Cellular Effects
Zolmitriptan, from which Didesmethyl Zolmitriptan is derived, is known to have significant effects on cellular processes. It is a selective serotonin (5-HT) 1B/1D receptor agonist . Its action on these receptors leads to vasoconstriction in intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .
Molecular Mechanism
The mechanism of action of Didesmethyl Zolmitriptan involves its interactions at the molecular level. As a metabolite of Zolmitriptan, it is likely to share similar mechanisms of action. Zolmitriptan acts as a selective 5-HT 1B/1D receptor agonist . This interaction leads to vasoconstriction of intracranial blood vessels, which is a key aspect of its therapeutic effect in treating migraines .
Temporal Effects in Laboratory Settings
The temporal effects of Didesmethyl Zolmitriptan in laboratory settings are not well-documented. Zolmitriptan, its parent compound, has been studied extensively. It has been noted that the effects of Zolmitriptan can be observed within 2 hours of administration .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Didesmethyl Zolmitriptan in animal models. Studies on Zolmitriptan have shown that it can be effectively delivered to the brain via transdermal application, suggesting potential for dosage-dependent effects .
Metabolic Pathways
Didesmethyl Zolmitriptan is involved in the metabolic pathways of Zolmitriptan. Zolmitriptan is metabolized in the liver by CYP1A2 and MAO, resulting in three major metabolites, including an active N-desmethyl metabolite .
Transport and Distribution
Studies on Zolmitriptan suggest that its transport is mediated by both passive diffusion and active transport .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one involves the reaction of 3-(2-aminoethyl)-1H-indole-5-carbaldehyde with ethyl chloroformate followed by cyclization with hydroxylamine hydrochloride to form the oxazolidinone ring.", "Starting Materials": [ "3-(2-aminoethyl)-1H-indole-5-carbaldehyde", "ethyl chloroformate", "hydroxylamine hydrochloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: To a stirred solution of 3-(2-aminoethyl)-1H-indole-5-carbaldehyde (1 equiv) in dichloromethane, add triethylamine (1.1 equiv) and ethyl chloroformate (1.1 equiv) dropwise at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 1 hour.", "Step 3: Add hydroxylamine hydrochloride (1.2 equiv) and sodium bicarbonate (2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Extract the reaction mixture with dichloromethane and wash the organic layer with water and brine.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the resulting solid by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the desired product." ] } | |
CAS 编号 |
139264-15-6 |
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
(4S)-4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)/t11-/m0/s1 |
InChI 键 |
NKOBWHOGNBPTDO-NSHDSACASA-N |
手性 SMILES |
C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
规范 SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN |
同义词 |
4-[3-(2-Aminoethyl)-1H-indol-5-yl]methyl-2-oxazolidinone; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



